REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].[C:8]1([CH:14]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][C:16](O)=[O:17])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(Cl)CCl>ClCCl>[C:19]1([CH:14]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:15][C:16]([N:4]2[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]2)=[O:17])[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
N1C(CNCC1)=O
|
Name
|
|
Quantity
|
226 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
382 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
the mixture was washed consecutively with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash column chromatography (2:98 MeOH/DCM)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC(=O)N1CC(NCC1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 246 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |